molecular formula C9H6Cl2N2O B15123573 7-chloro-2-(chloromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde

7-chloro-2-(chloromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde

Cat. No.: B15123573
M. Wt: 229.06 g/mol
InChI Key: BQWAQGWXZLGSKM-UHFFFAOYSA-N
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Description

7-chloro-2-(chloromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by its fused bicyclic structure, which includes a pyridine ring fused to an imidazole ring. The presence of chlorine atoms at the 7 and 2 positions, along with a formyl group at the 3 position, makes this compound unique and of interest in various fields of chemistry and medicinal research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-2-(chloromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminopyridine with glyoxal to form the imidazo[1,2-a]pyridine core. This intermediate is then chlorinated at the 7 position using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The chloromethylation at the 2 position can be achieved using formaldehyde and hydrochloric acid under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of catalysts to enhance reaction rates and yields. The purification of the final product is typically achieved through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

7-chloro-2-(chloromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols, alkoxides

Major Products Formed

Scientific Research Applications

7-chloro-2-(chloromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-chloro-2-(chloromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde is largely dependent on its interaction with biological targets. The compound can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit certain enzymes involved in DNA replication or repair, leading to anticancer effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde
  • 7-methylimidazo[1,2-a]pyridine-3-carbaldehyde
  • 2-(chloromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde

Uniqueness

7-chloro-2-(chloromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde is unique due to the presence of both chlorine atoms and the formyl group, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for the development of new chemical entities with potential therapeutic applications .

Properties

Molecular Formula

C9H6Cl2N2O

Molecular Weight

229.06 g/mol

IUPAC Name

7-chloro-2-(chloromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde

InChI

InChI=1S/C9H6Cl2N2O/c10-4-7-8(5-14)13-2-1-6(11)3-9(13)12-7/h1-3,5H,4H2

InChI Key

BQWAQGWXZLGSKM-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=NC(=C2C=O)CCl)C=C1Cl

Origin of Product

United States

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